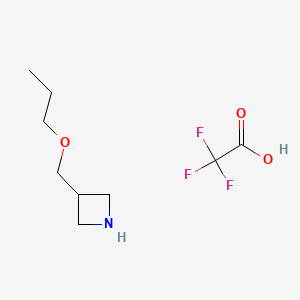

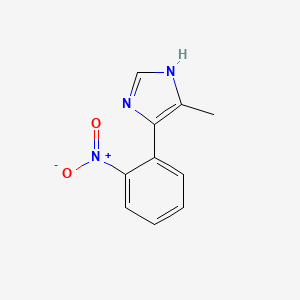

![molecular formula C22H30INO4S B13899954 (E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B13899954.png)

(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

I-SAP, or Isopropyl Alcohol Superabsorbent Polymer, is a type of superabsorbent polymer known for its exceptional ability to absorb and retain large amounts of liquid relative to its own mass. These polymers are hydrophilic and can absorb aqueous solutions through hydrogen bonding with water molecules. The unique properties of I-SAP make it valuable in various applications, including personal hygiene products, agriculture, and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of I-SAP typically involves the polymerization of isopropyl alcohol with other monomers to form a cross-linked network. The reaction conditions often include the use of initiators such as potassium persulfate and cross-linking agents like N,N’-methylenebisacrylamide. The polymerization process can be carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of I-SAP involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The resulting polymer is then dried, ground, and sieved to obtain the desired particle size. The production process also includes quality control measures to ensure the consistency and performance of the final product .

Análisis De Reacciones Químicas

Types of Reactions

I-SAP undergoes various chemical reactions, including:

Oxidation: I-SAP can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups on the polymer chain.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which can modify the polymer’s properties.

Substitution: Substitution reactions involve replacing functional groups on the polymer chain with other groups, such as halogens or alkyl groups

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired modifications .

Major Products

The major products formed from these reactions include modified I-SAP with enhanced properties, such as increased water absorption capacity, improved mechanical strength, and tailored chemical functionalities .

Aplicaciones Científicas De Investigación

I-SAP has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst support and in the synthesis of other polymers.

Biology: Employed in tissue engineering and as a scaffold for cell culture.

Medicine: Utilized in drug delivery systems and wound dressings due to its high absorbency and biocompatibility.

Industry: Applied in agriculture for soil moisture retention, in personal hygiene products like diapers and sanitary napkins, and in industrial spill control .

Mecanismo De Acción

The mechanism by which I-SAP exerts its effects involves the absorption and retention of water molecules through hydrogen bonding. The polymer’s hydrophilic groups attract and bind water molecules, causing the polymer to swell and form a gel-like structure. This swelling capacity is influenced by the degree of cross-linking and the presence of ionic groups on the polymer chain .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to I-SAP include:

Polyacrylate Superabsorbent Polymers: Known for their high water absorption capacity and used in similar applications.

Cellulose-Based Superabsorbent Polymers: Derived from natural sources and used in environmentally friendly applications.

Polyacrylamide Superabsorbent Polymers: Used in agriculture and wastewater treatment .

Uniqueness of I-SAP

I-SAP stands out due to its unique combination of high water absorption capacity, biocompatibility, and versatility in various applications. Its ability to undergo chemical modifications allows for tailored properties to meet specific needs in different fields .

Propiedades

Fórmula molecular |

C22H30INO4S |

|---|---|

Peso molecular |

531.4 g/mol |

Nombre IUPAC |

(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H30INO4S/c1-22(2)15-13-19(22)18(7-5-3-4-6-8-21(25)26)20(14-15)24-29(27,28)17-11-9-16(23)10-12-17/h3,5,9-12,15,18-20,24H,4,6-8,13-14H2,1-2H3,(H,25,26)/b5-3+/t15-,18+,19+,20+/m1/s1 |

Clave InChI |

SZNMERGTFJHNSM-BZSVIYILSA-N |

SMILES isomérico |

CC1([C@@H]2C[C@H]1[C@@H]([C@H](C2)NS(=O)(=O)C3=CC=C(C=C3)I)C/C=C/CCCC(=O)O)C |

SMILES canónico |

CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC=C(C=C3)I)CC=CCCCC(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

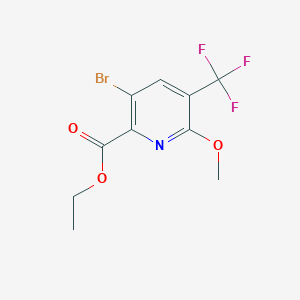

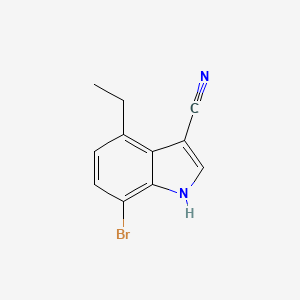

![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)

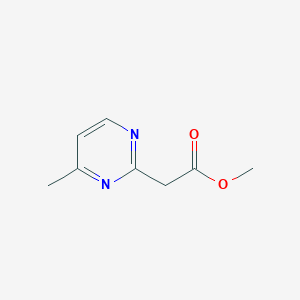

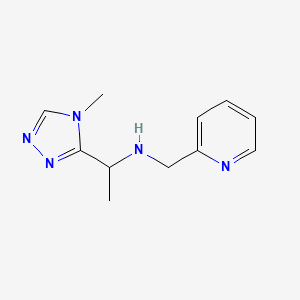

![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)

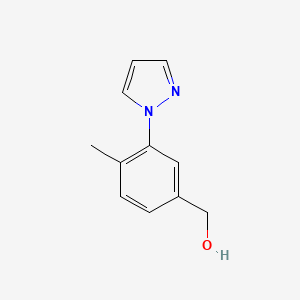

![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)

![1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13899941.png)

![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)